molecular formula C8H6N2S B12956802 1,5-Naphthyridine-2(1H)-thione CAS No. 54996-20-2

1,5-Naphthyridine-2(1H)-thione

Cat. No.: B12956802
CAS No.: 54996-20-2
M. Wt: 162.21 g/mol
InChI Key: WNVSFFSTEUDTQB-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-2(1H)-thione is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, and a thione group at position 2. The unique structure of this compound makes it an interesting subject of study in various fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine ring system . Another method involves the condensation of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 1,5-Naphthyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

1,5-Naphthyridine-2(1H)-thione can be compared with other similar compounds, such as:

    1,8-Naphthyridine: Another isomer with nitrogen atoms at positions 1 and 8.

    Quinoline: A related heterocyclic compound with a nitrogen atom at position 1.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the thione group, which imparts distinct chemical and biological properties .

Properties

CAS No.

54996-20-2

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

1H-1,5-naphthyridine-2-thione

InChI

InChI=1S/C8H6N2S/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-5H,(H,10,11)

InChI Key

WNVSFFSTEUDTQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=S)N2)N=C1

Origin of Product

United States

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